molecular formula C24H19ClN4O3 B2822623 6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380194-81-8

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No. B2822623
CAS RN: 2380194-81-8
M. Wt: 446.89
InChI Key: PGJVLGWUAZGKAV-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a fused two-ring system, comprising a benzene ring and a pyrimidine ring . It is related to rilmazafone, a water-soluble prodrug developed in Japan . Inside the human body, rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects .


Synthesis Analysis

The synthesis of similar compounds often involves the use of various starting materials to provide nitrogen atoms for the triazole ring . For instance, rilmazafone is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[1,5-c]quinazolin-5-one core. This structure is characterized by a fused ring system, including a quinazoline ring and a triazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The triazole ring, in particular, is known for its strong stability under thermal and acid conditions .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, related compounds such as rilmazafone are known to be metabolized into benzodiazepine metabolites that have sedative and hypnotic effects .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. For instance, quinazoline derivatives have been studied for their potential as DNA intercalators and topoisomerase II inhibitors .

properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-31-20-12-18-19(13-21(20)32-2)28(14-15-7-6-10-17(25)11-15)24(30)29-23(18)26-22(27-29)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVLGWUAZGKAV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=[NH+]C(=NN3C(=O)N2CC4=CC(=CC=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

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